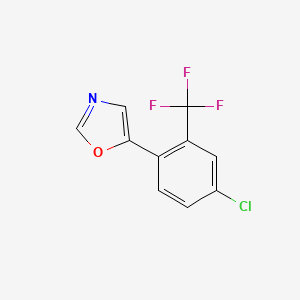

5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Description

Significance of Oxazole (B20620) Ring Systems in Organic Synthesis and Heterocyclic Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a fundamental building block in both natural products and synthetic molecules, making it a prime skeleton for drug discovery. nih.gov The oxazole nucleus is found in a wide array of biologically active compounds, exhibiting properties that include anti-inflammatory, antibiotic, antifungal, and antiproliferative activities. alliedacademies.orgpharmaguideline.com

In organic synthesis, the oxazole ring is valued for its stability and its capacity to undergo various chemical transformations. It can act as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) derivatives, which are precursors to molecules like vitamin B6. pharmaguideline.comwikipedia.org The versatility of the oxazole ring is further demonstrated by several named reactions developed for its synthesis, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, the latter of which is a highly effective method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govpharmaguideline.com Due to this synthetic accessibility and the diverse therapeutic profiles of its derivatives, the chemical synthesis of oxazoles remains a key objective for chemists and pharmacologists. nih.gov

Role and Impact of Trifluoromethyl and Halogenated Aromatic Substituents in Molecular Design

The introduction of fluorine-containing groups and halogens onto aromatic scaffolds is a powerful and widely used strategy in molecular design, particularly in medicinal chemistry. nbinno.com These substituents can dramatically alter a molecule's physicochemical properties, often leading to improved efficacy, metabolic stability, and pharmacokinetic profiles. mdpi.comhovione.com

The trifluoromethyl (CF₃) group is a key functional group in many pharmaceuticals and agrochemicals. bohrium.comwikipedia.org Its influence stems from several key characteristics:

Increased Lipophilicity : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, improving absorption and distribution. nbinno.com

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to metabolic degradation by enzymes. This often results in a longer biological half-life for the drug. nbinno.commdpi.com

Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF₃ moiety can significantly influence the acidity or basicity of nearby functional groups and alter the electronic nature of the aromatic ring to which it is attached. nbinno.comwikipedia.org

Halogenated aromatic substituents , such as the chloro group, also play a crucial role. The chlorine atom is often considered a bioisostere of the methyl group, having similar steric demands. nih.gov Its presence on an aromatic ring imparts distinct effects:

Electronic and Steric Influence : The electronegativity and size of chlorine can create specific electronic attractions or repulsions and steric interactions within a biological target, such as an enzyme's active site. nih.gov

Halogen Bonding : Chlorine, along with bromine and iodine, can act as a Lewis acid and form a directed, noncovalent interaction known as a halogen bond with an electron donor. This type of interaction is increasingly recognized as a significant force in protein-ligand binding, contributing to affinity and selectivity. acs.orgnamiki-s.co.jp

The combined effects of these substituents can be seen in the table below, which summarizes their general impact on molecular properties.

| Property | Impact of Trifluoromethyl (CF₃) Group | Impact of Chloro (Cl) Group |

| Lipophilicity | Significantly Increases | Increases |

| Metabolic Stability | Significantly Increases (blocks oxidation) | Generally Stable |

| Electronic Effect | Strong Electron-Withdrawing | Electron-Withdrawing (inductive), Weakly Deactivating |

| Steric Size | Similar to Isopropyl Group | Similar to Methyl Group |

| Binding Interactions | Can engage in dipole-dipole interactions | Can form halogen bonds |

Research Trajectory and Potential Academic Relevance of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole and its Structural Analogues

The specific compound, this compound, combines the three key structural motifs discussed: a 5-substituted oxazole ring, a chloro substituent, and a trifluoromethyl group. While extensive, dedicated research on this exact molecule is not widely published, its academic relevance and research trajectory can be inferred from studies on its structural analogues.

The general class of 5-aryloxazoles has been explored for various therapeutic applications. For instance, series of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of VEGFR2 kinase, a target in cancer therapy. estranky.sk Similarly, N-aryl-5-aryloxazol-2-amine derivatives have been synthesized and evaluated as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory diseases. nih.gov

The synthesis of this compound would likely follow established methods for creating 5-aryloxazoles, such as the van Leusen reaction, which utilizes an appropriately substituted benzaldehyde (B42025)—in this case, 4-chloro-2-(trifluoromethyl)benzaldehyde (B1586157)—as a starting material. nih.gov

The specific substitution pattern on the phenyl ring is of significant interest. The trifluoromethyl group at the ortho position and the chloro group at the para position create a distinct electronic and steric profile. Research on this compound and its isomers would likely focus on:

Structure-Activity Relationship (SAR) Studies : Investigating how the positions of the chloro and trifluoromethyl groups on the phenyl ring affect biological activity against various targets.

Exploration of Therapeutic Potential : Screening the compound against a panel of biological targets, such as protein kinases, proteases, or other enzymes implicated in diseases like cancer or inflammation, based on the known activities of related oxazoles. nih.govbiointerfaceresearch.com

Materials Science Applications : Investigating its potential use in the development of novel organic materials, leveraging the unique electronic properties conferred by the oxazole ring and its substituents.

The combination of a biologically active heterocyclic core with powerful modulating groups makes this compound and its analogues promising candidates for further academic and industrial research in drug discovery and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBRZZAYUVDOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies of Oxazole Formation and Transformation

Proposed Reaction Pathways for the Formation of Oxazole (B20620) Ring Systems

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several established methods. These pathways typically involve the construction of the five-membered ring through the cyclization of acyclic precursors. While methodologies are diverse, they share common mechanistic themes of condensation and dehydration or cycloisomerization.

One of the most classical methods is the Robinson-Gabriel synthesis , which involves the cyclization and subsequent dehydration of α-acylamino ketones. pharmaguideline.com Another fundamental approach is the reaction of α-haloketones with primary amides. wikipedia.org For a 5-substituted oxazole like the title compound, the Van Leusen oxazole synthesis is particularly relevant. This method utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon which reacts with an aldehyde in a [3+2] cycloaddition manner under basic conditions. mdpi.comnih.gov In the context of synthesizing 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, this pathway would likely involve the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde (B1586157) with TosMIC. The mechanism proceeds via the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov

Modern methods often employ metal-free annulation strategies. For instance, the reaction of alkynes, nitriles, and an oxygen source (like PhIO) in the presence of a strong acid can afford regioselectively substituted oxazoles. organic-chemistry.org Another approach involves the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and α-amino acids. organic-chemistry.org

| Reaction Name | Key Reactants | General Mechanistic Steps | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Intramolecular cyclization followed by dehydration. | pharmaguideline.com |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, formation of an oxazoline intermediate, elimination of p-toluenesulfinic acid. | mdpi.comnih.gov |

| Reaction from α-Haloketones | α-Haloketone, Primary amide | Nucleophilic substitution followed by cyclization and dehydration. | wikipedia.org |

| Metal-Free Annulation | Alkyne, Nitrile, Oxygen source (e.g., PhIO) | Acid-catalyzed regioselective assembly. | organic-chemistry.org |

Investigation of Catalytic Cycles and Intermediates in Oxazole Synthesis

Catalysis plays a pivotal role in modern oxazole synthesis, offering milder reaction conditions and improved efficiency. Various metals, including copper, zinc, gold, and cobalt, have been employed to facilitate these transformations. organic-chemistry.orgacs.orgacs.orgrsc.org

Copper-catalyzed reactions are prominent, particularly for intramolecular cyclizations of enamide precursors. acs.orgacs.org For example, copper(II) can catalyze the oxidative cyclization of enamides via vinylic C-H bond functionalization. acs.org A proposed catalytic cycle for a copper-catalyzed synthesis might involve the formation of an enamide intermediate, followed by coordination of the copper catalyst. This is succeeded by an intramolecular cyclization step and subsequent elimination to form the oxazole ring. acs.org

**Zinc(II) triflate (Zn(OTf)₂) ** has been shown to be an effective catalyst in the tandem cycloisomerization/alkylation of N-propargylamides. acs.orgresearchgate.net In this process, the zinc catalyst functions as a π-acid to activate the alkyne for a 5-exo-dig cyclization, and also as a σ-acid. acs.org The proposed mechanism involves the activation of the triple bond by Zn(OTf)₂, facilitating an intramolecular nucleophilic attack by the amide oxygen. This cyclization forms a key intermediate which then proceeds to the final product. researchgate.net

Gold catalysts are also utilized for the cycloisomerization of N-propargylamides. organic-chemistry.orgresearchgate.net The catalytic cycle is believed to involve the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and promotes the intramolecular attack of the amide oxygen to form the oxazole ring. researchgate.net

| Catalyst Type | Precursor Example | Key Intermediate | Catalyst Role | Reference |

|---|---|---|---|---|

| Copper (Cu) | Functionalized Enamides | Copper-enamide complex | Facilitates intramolecular C-O bond formation. | acs.orgacs.org |

| Zinc (Zn(OTf)₂) | N-Propargylamides | Zinc-alkyne complex | Acts as a π-acid to activate the alkyne for cycloisomerization. | acs.orgresearchgate.net |

| Gold (Au) | N-Propargylamides | Vinyl-gold intermediate | Activates the alkyne for nucleophilic attack. | organic-chemistry.org |

| Cobalt (Co(III)) | N-Pivaloyloxyamides, Alkynes | Cobaltacycle | Mediates [3+2] cycloaddition. | rsc.org |

Intramolecular Cyclization and Tandem Reaction Sequences

Intramolecular cyclization represents a highly efficient strategy for constructing the oxazole ring, often from readily available linear precursors. These reactions benefit from favorable entropic factors. A common approach involves the cyclization of enamide derivatives. acs.orgacs.org For example, phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can mediate the intramolecular oxidative cyclization of enamides to form functionalized oxazoles in a metal-free process. organic-chemistry.orgacs.org The proposed mechanism suggests the formation of an intermediate that undergoes reductive elimination to achieve the oxidative C–O bond formation, yielding the oxazole. acs.org

Tandem reactions, where multiple bond-forming events occur in a single operation, provide a powerful tool for rapidly building molecular complexity. organic-chemistry.orgacs.orgorganic-chemistry.org The synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a one-pot tandem aza-Wittig/Michael/isomerization reaction of a vinyliminophosphorane with acyl chlorides. organic-chemistry.orgorganic-chemistry.org The mechanism involves the initial formation of an amide intermediate, which then undergoes an intramolecular Michael addition and subsequent isomerization to furnish the oxazole ring. organic-chemistry.org Another example is the Zn(OTf)₂-catalyzed tandem cycloisomerization/allylic alkylation of N-propargylamides with allylic alcohols, which efficiently produces oxazole derivatives. acs.org

Mechanistic Insights into the Influence of Trifluoromethyl and Chloroaryl Substituents on Reactivity

The electronic properties of the substituents on the phenyl ring of this compound are expected to significantly influence the reactivity of the precursors during synthesis. Both the chloro and trifluoromethyl groups are strongly electron-withdrawing.

The trifluoromethyl (CF₃) group exerts a powerful electron-withdrawing effect through both induction (I- effect) and hyperconjugation. This effect can profoundly impact the reactivity of starting materials and the stability of intermediates. rsc.orgnih.gov For instance, in syntheses starting from a benzaldehyde (B42025) derivative (e.g., Van Leusen reaction), the CF₃ group at the ortho position will increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the deprotonated TosMIC. nih.gov However, the steric bulk of the ortho-CF₃ group could also present a hindrance. Studies on related fluorinated heterocycles have shown that the presence of a CF₃ group can significantly alter the electronic nature of the molecule, which can be a key factor in directing reaction pathways. mdpi.com For example, in the synthesis of polymers containing trifluoromethyl-substituted phenyl oxazoles, the electron-withdrawing nature of the CF₃ group and the oxazole ring itself activates adjacent fluorine atoms for nucleophilic aromatic substitution. acs.org

The chloro (Cl) group at the para position also acts as an electron-withdrawing group via induction, although it can be a weak π-donor through resonance. Its net effect is deactivating for electrophilic aromatic substitution on the phenyl ring and activating for nucleophilic aromatic substitution. During the formation of the oxazole, the electron-withdrawing nature of the chloroaryl substituent would, similar to the CF₃ group, enhance the electrophilicity of any carbonyl group on the ring used in a condensation reaction. The combined electronic demand of both the chloro and trifluoromethyl substituents makes the phenyl ring highly electron-deficient. This electronic characteristic is a critical consideration in designing synthetic routes and predicting the reactivity of intermediates. rsc.orgacs.org

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is essential for the unambiguous assignment of all atoms and their connectivity in 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the five protons of the molecule: two on the oxazole (B20620) ring and three on the substituted phenyl ring. The protons on the oxazole ring, H-2 and H-4, are anticipated to appear as distinct singlets, with H-2 typically resonating further downfield due to its position between two heteroatoms. The three aromatic protons of the 4-chloro-2-(trifluoromethyl)phenyl group are expected to exhibit a characteristic splitting pattern: H-3' as a doublet, H-5' as a doublet of doublets, and H-6' as a doublet, arising from their respective ortho- and meta-couplings.

Carbon (¹³C) NMR: The ¹³C NMR spectrum should display ten distinct signals, corresponding to each carbon atom in the molecule. The carbons of the oxazole ring (C-2, C-4, and C-5) are expected in the aromatic region, with C-2 being the most deshielded. The six carbons of the phenyl ring will appear in the typical aromatic range (approx. 120-140 ppm), with their exact shifts influenced by the chloro and trifluoromethyl substituents. The trifluoromethyl carbon (CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Predicted ¹H and ¹³C NMR Data Note: Chemical shifts (δ) are predicted values in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, q = quartet. Coupling constants (J) are in Hz.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Oxazole Ring | ||

| 2 | ~8.0-8.2 (s) | ~151-153 |

| 4 | ~7.3-7.5 (s) | ~123-125 |

| 5 | - | ~150-152 |

| Phenyl Ring | ||

| 1' | - | ~130-132 |

| 2' | - | ~128-130 (q, ²JCF ≈ 30 Hz) |

| 3' | ~7.8-8.0 (d, J ≈ 2 Hz) | ~132-134 |

| 4' | - | ~135-137 |

| 5' | ~7.6-7.7 (dd, J ≈ 8, 2 Hz) | ~125-127 |

| 6' | ~7.5-7.6 (d, J ≈ 8 Hz) | ~128-130 |

| CF₃ Group | ||

| CF₃ | - | ~122-124 (q, ¹JCF ≈ 272 Hz) |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal would appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to CFCl₃, is diagnostic for a CF₃ group attached to an aromatic ring and confirms its electronic environment.

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings. Key correlations would be observed between the adjacent protons on the phenyl ring (H-5' with H-6'), confirming their connectivity. The lack of cross-peaks for the oxazole protons (H-2 and H-4) would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide unambiguous one-bond C-H connections, for example, linking the signal at ~8.1 ppm to C-2, ~7.4 ppm to C-4, and the aromatic proton signals to their respective phenyl ring carbons (C-3', C-5', C-6').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which piece together the molecular fragments. The most critical correlation would be from the phenyl protons (especially H-3' and H-6') to the C-5 carbon of the oxazole ring, definitively establishing the connection point between the two ring systems. Other key correlations would exist between oxazole protons and carbons and within the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity between protons. A key NOE would be expected between the H-3' proton of the phenyl ring and the H-4 proton of the oxazole ring, which would confirm the spatial arrangement and orientation of the phenyl group relative to the oxazole ring.

Predicted Key 2D NMR Correlations

| Experiment | Correlating Nuclei (¹H → ¹³C or ¹H ↔ ¹H) | Structural Information Confirmed |

| COSY | H-5' ↔ H-6' | Connectivity within the phenyl ring |

| HSQC | H-2 → C-2; H-4 → C-4; H-3' → C-3'; etc. | Direct C-H bond attachments |

| HMBC | H-3' → C-5; H-6' → C-5 | Phenyl ring is attached to C-5 of the oxazole |

| HMBC | H-4 → C-2; H-4 → C-5 | Oxazole ring connectivity |

| HMBC | H-5' → C-3'; H-5' → C-1' | Phenyl ring connectivity |

| NOESY | H-3' ↔ H-4 | Spatial proximity of the two rings |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Key expected vibrational bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Oxazole ring vibrations (C=N, C=C stretching): In the 1610-1450 cm⁻¹ region. rsc.org

Aromatic C=C stretching: Multiple bands between 1600 and 1400 cm⁻¹.

C-F stretching (CF₃ group): Strong, characteristic bands typically found in the 1350-1100 cm⁻¹ range.

C-O-C stretching (oxazole ring ether linkage): Around 1150-1050 cm⁻¹. rsc.org

C-Cl stretching: A band in the 800-600 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic & Oxazole C-H Stretch |

| ~1610 | Aromatic C=C Stretch |

| ~1550 | Oxazole Ring Stretch (C=N) |

| ~1480 | Aromatic C=C Stretch |

| ~1320 | C-F Stretch (CF₃ Symmetric) |

| ~1170 | C-F Stretch (CF₃ Asymmetric) |

| ~1090 | Oxazole Ring Breathing / C-O-C Stretch |

| ~780 | C-Cl Stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous calculation of its elemental formula. For C₁₀H₅ClF₃NO, the calculated monoisotopic mass is approximately 249.0015 g/mol . The presence of chlorine would be evident from the characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion peak.

Electron Impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Based on studies of phenyl-substituted oxazoles, a primary fragmentation pathway would likely involve the loss of carbon monoxide (CO) from the oxazole ring to form a nitrile ylide intermediate. clockss.org Subsequent fragmentations could include the loss of the CF₃ radical, a chlorine atom, or further cleavage of the ring systems.

Predicted HRMS Fragmentation Data

| m/z (Predicted) | Formula | Identity/Origin |

| 249.0015 | [C₁₀H₅ClF₃NO]⁺ | Molecular Ion (M⁺) |

| 221.0066 | [C₁₀H₅ClF₃N]⁺ | [M - CO]⁺ |

| 214.0372 | [C₉H₅F₃NO]⁺ | [M - Cl]⁺ |

| 180.0036 | [C₉H₅ClN]⁺ | [M - CO - CF₂]⁺ (rearrangement) |

| 152.0083 | [C₈H₅Cl]⁺ | [M - CO - CF₃CN]⁺ |

| 145.9926 | [C₇H₃ClF₃]⁺ | 4-chloro-2-(trifluoromethyl)phenyl cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Should a suitable single crystal be obtained, X-ray diffraction would provide the most precise and definitive structural information in the solid state. This analysis would determine:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The dihedral angle between the plane of the oxazole ring and the phenyl ring, which is expected to be non-zero due to steric hindrance from the ortho-trifluoromethyl group.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom, which govern the supramolecular architecture.

For similar planar heterocyclic structures, one might expect a monoclinic or orthorhombic crystal system. gazi.edu.trnih.gov The analysis would provide a complete three-dimensional picture of the molecule, validating the structural insights gained from spectroscopic methods.

Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise intramolecular geometry |

| Torsional (Dihedral) Angles | Molecular conformation, e.g., twist between rings |

| Intermolecular Contacts | Crystal packing forces (e.g., π-stacking, halogen bonds) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the extent of conjugation and the influence of various substituents on the electronic structure. The absorption of UV-Vis radiation by this molecule promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

In the case of this compound, the phenyl ring is substituted with two electron-withdrawing groups: a chloro group at the 4-position and a trifluoromethyl group at the 2-position. These substituents can significantly modulate the electronic properties of the molecule compared to an unsubstituted 5-phenyloxazole (B45858). The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exerts a powerful negative inductive effect (-I). The chloro group is also electron-withdrawing via induction but can exhibit a weak electron-donating resonance effect (+R). The combined influence of these groups affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the λmax of the π → π* transitions.

Detailed research findings on analogous compounds, such as 2,5-diphenyloxazole (B146863) (PPO), provide a foundational understanding. photochemcad.comomlc.org PPO, a widely studied scintillator, exhibits a strong absorption peak around 303 nm in cyclohexane, which is attributed to the π → π* transition of the extended conjugated system. photochemcad.comsigmaaldrich.com The introduction of substituents on the phenyl ring is expected to cause a shift in this absorption maximum.

The presence of the electron-withdrawing chloro and trifluoromethyl groups in this compound is anticipated to cause a complex effect on the absorption spectrum. Generally, strong electron-withdrawing groups can lead to a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transition and the position of the substituent. The steric hindrance from the ortho-trifluoromethyl group may also lead to a non-planar conformation between the phenyl and oxazole rings, which could decrease the extent of π-conjugation and potentially lead to a hypsochromic shift.

To illustrate the expected spectroscopic properties, the following data table presents experimental values for the related compound 2,5-diphenyloxazole and predicted trends for this compound and its precursors.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 303 | 35,700 | π → π |

| 5-Phenyloxazole | Ethanol | ~280-290 (Estimated) | Not Reported | π → π |

| 5-(4-Chlorophenyl)oxazole | Ethanol | ~285-295 (Estimated) | Not Reported | π → π |

| This compound | Ethanol | ~280-290 (Estimated) | Not Reported | π → π |

The estimations for the substituted phenyloxazoles are based on the expected electronic effects. For 5-(4-chlorophenyl)oxazole, a slight bathochromic shift relative to 5-phenyloxazole might be anticipated due to the extension of the chromophore by the chloro substituent. However, for this compound, the strong electron-withdrawing nature of the trifluoromethyl group, combined with potential steric effects forcing the rings out of planarity, could counteract this shift, possibly leading to a λmax value similar to or slightly lower than that of 5-phenyloxazole.

Theoretical and Computational Chemistry Investigations of 5 4 Chloro 2 Trifluoromethyl Phenyl Oxazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

The electronic structure is further elucidated through analyses of molecular orbitals and charge distribution. DFT calculations provide insights into the distribution of electron density, which is fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions. nih.gov

Computational studies on substituted phenyl-oxazole systems involve a systematic investigation of the potential energy surface to identify stable conformations. core.ac.uk For 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, conformational flexibility primarily arises from the rotation around the single bond connecting the phenyl ring to the oxazole (B20620) ring. DFT calculations are employed to optimize the geometry of various possible conformers and determine their relative energies. nih.gov

This process involves rotating the phenyl group relative to the oxazole ring and calculating the energy at each step to map out the potential energy landscape. The structures corresponding to energy minima are identified as stable conformers. For similar molecules, studies have shown that planar or near-planar arrangements are often the most stable due to factors like conjugation, while steric hindrance between substituents can lead to non-planar ground states. niscpr.res.in The calculations would reveal the most probable three-dimensional structure of the molecule under investigation.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. libretexts.orgacadpubl.eu The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution.

Table 1: Frontier Molecular Orbital (FMO) Data for an Analogous Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data based on a representative 2,5-disubstituted oxadiazole compound, illustrating typical values obtained from DFT calculations. ajchem-a.com

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. acadpubl.eu The MESP map illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. ajchem-a.com

Typically, regions with negative potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. malayajournal.orgajchem-a.com For this compound, the MESP analysis would likely identify the nitrogen and oxygen atoms of the oxazole ring as centers of negative potential due to their high electronegativity. The hydrogen atoms and potentially the trifluoromethyl group would exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity, highlighting the areas most likely to engage in intermolecular interactions. acadpubl.eu

Quantum Chemical Descriptors and Reactivity Analysis

Beyond FMO analysis, a set of global reactivity descriptors derived from conceptual DFT can be calculated to quantify the chemical behavior of this compound. These descriptors are calculated using the energies of the HOMO and LUMO. ajchem-a.com

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. A higher value indicates greater stability. ajchem-a.com

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ). This index measures the energy stabilization when the molecule accepts electrons. ajchem-a.com

For local reactivity, Fukui functions are employed to identify which specific atoms within the molecule are more susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net These functions analyze the change in electron density at a particular site when an electron is added to or removed from the system, providing a more detailed reactivity map than MESP alone. researchgate.net

Table 2: Global Reactivity Descriptors for an Analogous Compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Softness (S) | 0.4462 |

| Electrophilicity Index (ω) | 4.1904 |

Data based on a representative 2,5-disubstituted oxadiazole compound, illustrating typical values obtained from DFT calculations. ajchem-a.com

Theoretical Prediction and Simulation of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.gov

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. ejournal.byesisresearch.org By performing a frequency calculation on the optimized geometry, a theoretical vibrational spectrum is generated. The calculated frequencies and their corresponding intensities (IR) and activities (Raman) are then correlated with experimental spectra. A potential energy distribution (PED) analysis is often performed to assign specific vibrational modes (e.g., stretching, bending) to the calculated frequencies. nih.govnih.gov

UV-Vis Spectra: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). esisresearch.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the peaks in an experimental UV-Vis spectrum. This analysis helps to understand the electronic transitions occurring within the molecule, often involving the frontier molecular orbitals (e.g., HOMO → LUMO transitions). scielo.org.za

Conformational Analysis and Rotational Barriers around Substituted Bonds

A detailed conformational analysis focuses on the energy changes associated with the rotation around specific single bonds, particularly the C-C bond linking the phenyl and oxazole rings. core.ac.uk To determine the rotational barriers, the dihedral angle defining this rotation is systematically varied, and the energy of the molecule is calculated at each increment while optimizing the rest of the geometry.

The resulting energy profile shows the transition states (energy maxima) and stable conformers (energy minima). The energy difference between a minimum and the adjacent maximum represents the rotational energy barrier. researchgate.net These barriers provide insight into the molecule's flexibility and the likelihood of different conformations existing at room temperature. For molecules with bulky substituents like the trifluoromethyl group, significant steric hindrance can lead to higher rotational barriers. core.ac.uk

Solvation Effects and their Influence on Electronic Properties

The surrounding solvent environment can significantly alter the electronic properties of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting these changes. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of various electronic properties in different solvents, providing insights into how the molecule might behave in diverse chemical settings.

Research on related heterocyclic compounds demonstrates that properties such as the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the polarity of the solvent. An increase in solvent polarity typically leads to a greater stabilization of polar solute molecules, which can be observed as a change in the total energy and dipole moment.

The HOMO-LUMO energy gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The influence of different solvents on these properties for a molecule like this compound can be systematically investigated through computational modeling.

Table 1: Illustrative Solvation Effects on the Electronic Properties of this compound (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | -1500.0000 | 3.50 | -6.50 | -1.50 | 5.00 |

| Toluene | 2.38 | -1500.0050 | 4.00 | -6.55 | -1.52 | 5.03 |

| Dichloromethane (B109758) | 8.93 | -1500.0100 | 4.75 | -6.60 | -1.55 | 5.05 |

| Acetone | 20.70 | -1500.0150 | 5.50 | -6.65 | -1.58 | 5.07 |

| Water | 78.39 | -1500.0200 | 6.25 | -6.70 | -1.60 | 5.10 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational studies of similar molecules.

Investigation of Non-Covalent Interactions within the Molecular Structure and Crystal Lattice

Non-covalent interactions play a crucial role in determining the three-dimensional structure of a molecule and how it packs in a crystal lattice. These interactions, while weaker than covalent bonds, are fundamental to supramolecular chemistry and materials science. For this compound, several types of non-covalent interactions are expected to be significant, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule containing chlorine and fluorine atoms, as well as aromatic rings, interactions such as C-H···O, C-H···N, C-H···Cl, and π-π stacking would be of particular interest. The trifluoromethyl group can also participate in unique non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical approach that can be used to characterize the nature and strength of these interactions by analyzing the topology of the electron density.

Table 2: Illustrative Contribution of Different Non-Covalent Interactions to the Crystal Packing of this compound based on Hirshfeld Surface Analysis (Hypothetical Data)

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 20.5 |

| O···H / H···O | 10.2 |

| Cl···H / H···Cl | 8.5 |

| F···H / H···F | 7.3 |

| N···H / H···N | 5.1 |

| C···C (π-π stacking) | 3.4 |

Note: The data in this table is hypothetical and represents a plausible distribution of intermolecular contacts for a molecule of this type.

Chemical Reactivity and Derivatization Studies of 5 4 Chloro 2 Trifluoromethyl Phenyl Oxazole

Intrinsic Reactivity of the Oxazole (B20620) Ring System towards Electrophiles and Nucleophiles

The oxazole ring is an aromatic heterocycle with a π-electron system that exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, making it generally less reactive towards electrophiles than benzene.

Electrophilic Attack: Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon atom. wikipedia.org However, the presence of the bulky and electron-withdrawing 4-chloro-2-(trifluoromethyl)phenyl group at this very position in the title compound would likely deactivate the oxazole ring towards further electrophilic attack and sterically hinder any potential reactions at adjacent positions. For electrophilic substitution to occur on the oxazole ring, the presence of strong electron-donating groups is generally required. wikipedia.org

Nucleophilic Attack: The oxazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or when a good leaving group is present. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic substitution, especially if it bears a leaving group. wikipedia.org Deprotonation at the C2 position can also occur, leading to the formation of an organometallic species that can then react with electrophiles. wikipedia.org In the case of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, direct nucleophilic attack on the unsubstituted C2 or C4 positions of the oxazole ring is expected to be challenging under standard conditions. Ring-opening reactions can occur under strong nucleophilic conditions. pharmaguideline.com

Strategies for Further Functionalization at Phenyl and Oxazole Positions

Further diversification of this compound can be envisioned through functionalization of both the phenyl and oxazole rings.

Phenyl Ring Functionalization: The substituted phenyl ring presents opportunities for modification. The chlorine atom can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although the presence of the deactivating trifluoromethyl group might necessitate harsh reaction conditions. More feasible would be transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom. Electrophilic aromatic substitution on the phenyl ring would be directed by the existing substituents. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho-, para-director. The interplay of these directing effects would likely lead to substitution at the position ortho to the chlorine and meta to the trifluoromethyl group.

Oxazole Ring Functionalization: As previously mentioned, direct functionalization of the unsubstituted C2 and C4 positions of the oxazole ring is challenging. A common strategy to introduce substituents at the C2 position is through deprotonation using a strong base, such as n-butyllithium, followed by quenching with an electrophile. wikipedia.org This approach could potentially be applied to introduce a variety of functional groups. Functionalization at the C4 position is less common and would likely require more specialized synthetic methods.

Synthesis of Analogues and Derivatives with Varied Substituent Patterns

Common synthetic routes to 2,5-disubstituted oxazoles include the Robinson-Gabriel synthesis (cyclization of α-acylamino ketones) and the van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide). pharmaguideline.comnih.gov By varying the starting materials, a diverse set of analogues can be synthesized. For instance, using different substituted benzaldehydes in a van Leusen-type synthesis with a suitable isocyanide could lead to analogues with modifications on the phenyl ring. Similarly, employing different acylating agents in a Robinson-Gabriel pathway could introduce variability at the C2 position of the oxazole.

Below is a table of hypothetical analogues that could be synthesized based on these general principles, illustrating the potential for chemical diversity.

| Analogue Name | R1 (at C2 of oxazole) | R2 (on phenyl ring) |

| 5-(4-fluoro-2-(trifluoromethyl)phenyl)oxazole | H | 4-F |

| 5-(4-methoxy-2-(trifluoromethyl)phenyl)oxazole | H | 4-OCH3 |

| 2-methyl-5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole | CH3 | 4-Cl |

| 2-phenyl-5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole | Phenyl | 4-Cl |

Stability Profile of the Compound under Various Chemical Conditions

The stability of this compound will be influenced by the inherent stability of the oxazole ring and the nature of its substituents.

pH Stability: Oxazoles are generally stable under neutral conditions. However, they can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring cleavage. semanticscholar.org The rate of hydrolysis is dependent on the substituents present on the ring. The electron-withdrawing nature of the 4-chloro-2-(trifluoromethyl)phenyl group might influence the stability of the oxazole ring in the title compound. Specifically, some substituted oxazoles have been shown to be unstable towards hydrolytic ring-opening. nih.gov

Oxidative and Reductive Stability: The oxazole ring can be susceptible to oxidation, which can lead to ring-opening. pharmaguideline.com For instance, oxidation of some 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolone has been observed. nih.gov Conversely, reduction of the oxazole ring typically requires strong reducing agents and can also result in ring cleavage. pharmaguideline.com The stability of this compound towards specific oxidizing and reducing agents would need to be experimentally determined.

Thermal Stability: Oxazoles are generally considered to be thermally stable aromatic compounds.

A summary of the expected stability is presented in the table below.

| Condition | Expected Stability | Potential Products |

| Strong Acid | Potentially unstable | Ring-opened products |

| Strong Base | Potentially unstable | Ring-opened products |

| Oxidizing Agents | Potentially unstable | Ring-opened products, oxazolones |

| Reducing Agents | Generally stable, may cleave under harsh conditions | Ring-opened products |

| Neutral, ambient | Expected to be stable | - |

It is important to note that this stability profile is based on the general chemistry of oxazoles and the electronic properties of the substituents. Experimental verification is necessary to establish the precise stability of this compound under various conditions.

Applications As Chemical Intermediates and Advanced Materials Precursors

Utility of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole in Multi-step Organic Synthesis as a Versatile Building Block

In the field of multi-step organic synthesis, this compound serves as a highly functionalized building block. The oxazole (B20620) ring is a key heterocyclic motif found in numerous natural products and pharmacologically active compounds. Synthetic routes like the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide), provide a foundational method for creating such 5-substituted oxazoles. nih.gov

The versatility of this compound as a synthetic intermediate is derived from several key structural attributes:

The Oxazole Ring: This five-membered heterocycle can participate in various chemical transformations. The ring itself is relatively stable, but its constituent atoms can influence the reactivity of adjacent functional groups. Furthermore, the oxazole framework can be a crucial component of a larger target molecule's final structure.

The Phenyl Ring Substituents: The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the phenyl ring in reactions such as nucleophilic aromatic substitution. nih.gov

Reactive Sites: The chloro- and trifluoromethyl-substituted phenyl portion of the molecule provides defined sites for further chemical modification through cross-coupling reactions, allowing for the construction of more elaborate molecular frameworks. Aryl halides are common and useful intermediates in organic synthesis. mdpi.com

These features allow chemists to incorporate the specific steric and electronic properties of the 4-chloro-2-(trifluoromethyl)phenyl moiety into larger, more complex molecules through a stable oxazole linkage.

Exploration of Potential in Designing Optoelectronic and Polymeric Materials (e.g., Poly(aryl ether oxazole)s)

The structure of this compound makes it a promising candidate as a monomer or precursor for the synthesis of advanced polymers, particularly poly(aryl ether oxazole)s. Aromatic polyethers containing heterocyclic rings like oxazole are known for their desirable properties, including high thermal stability and good mechanical strength. researchgate.net The incorporation of specific substituents allows for the fine-tuning of these properties.

The key contributions of this compound's structural elements to polymer design include:

Oxazole Ring: When incorporated into a polymer backbone, the oxazole ring can enhance solubility compared to other five-membered heteroaromatic rings without negatively impacting thermal stability. researchgate.net

Trifluoromethyl (CF3) Groups: The introduction of CF3 groups onto the aromatic rings of the polymer chain is a well-established strategy to improve the solubility of the resulting polymer in common organic solvents. mdpi.com This enhanced solubility is critical for polymer processing and characterization.

Ether Linkages: In the synthesis of poly(aryl ether oxazole)s, the formation of ether linkages is typically achieved through nucleophilic aromatic substitution, where a phenoxide displaces an activated aryl fluoride. researchgate.net The electron-withdrawing nature of the oxazole ring can activate adjacent positions for such reactions.

Research on analogous poly(aryl ether oxazole)s has demonstrated that these materials exhibit high thermal stability, with a 5% weight loss occurring at temperatures between 430–470 °C in air. The glass transition temperatures (Tg) of these polymers can be modulated by the choice of the bisphenol co-monomer used in the polymerization.

| Polymer Structure Feature | Glass Transition Temp. (Tg) | Thermal Stability (5% Weight Loss) | Solubility Characteristics |

|---|---|---|---|

| Oxazole Ring in Backbone | 136-191 °C | ~430-470 °C | Increased solubility |

| Trifluoromethyl Groups | Variable Effect | No negative effect | Improved solubility in THF, chloroform, NMP |

Contributions to the Design Principles of Agrochemicals

The molecular architecture of this compound contains several key features that are highly relevant to the design principles of modern agrochemicals. While this article excludes specific biological data, the structural motifs themselves are instructive. The presence of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a prominent strategy in the development of crop protection agents. nih.govresearchgate.net

Key design principles embodied by this compound's structure include:

The Trifluoromethyl Group: This group is frequently incorporated into agrochemical candidates to enhance their efficacy. nih.gov Its primary roles in molecular design include increasing lipophilicity, which can improve the molecule's ability to cross biological membranes, and enhancing metabolic stability due to the strength of the carbon-fluorine bond. mdpi.comnih.gov The CF3 moiety is significantly more prevalent in agrochemicals than in pharmaceuticals, highlighting its particular advantages in this field. nih.gov

Heterocyclic Core: Heterocyclic scaffolds like the oxazole ring are used to fine-tune the physicochemical properties of a lead compound, which can improve its uptake and transport within the target organism. nih.gov

The combination of these three components—a CF3 group, a chloro substituent, and a heterocyclic ring—represents a strategic convergence of design elements aimed at creating molecules with optimized properties for potential agrochemical applications. nih.govresearchgate.net

Investigation of its Role in the Development of Novel Catalysts or Ligands in Organic Chemistry

The structure of this compound suggests its potential for use as a ligand in the development of novel catalysts for organic chemistry. Ligands are essential for controlling the reactivity and selectivity of transition metal-catalyzed reactions. nih.gov The oxazole moiety, containing both an oxygen and a nitrogen atom, can function as a coordinating agent for a metal center.

The potential role of this compound as a ligand is based on the following characteristics:

Coordination Site: The nitrogen atom in the oxazole ring possesses a lone pair of electrons and can act as a binding site for a transition metal, forming a metal-ligand complex.

Steric and Electronic Tuning: The bulky and electronically distinct 4-chloro-2-(trifluoromethyl)phenyl group attached to the oxazole ring can exert significant steric and electronic influence on the resulting metal complex. This influence is critical for controlling the catalytic activity and selectivity of the metal center. For example, the large size of the substituent can create a specific chiral pocket around the metal, which could be advantageous in asymmetric catalysis. The strong electron-withdrawing nature of the substituents can also modulate the electron density at the metal center, thereby tuning its reactivity.

While specific applications of this exact molecule as a ligand are not extensively documented, the use of related heterocyclic structures, such as phenanthrolines or pyridyl-bis(oxazolines), as ligands in catalysis is well-established. nih.govmdpi.com These precedents suggest that novel oxazole-based structures like this compound are viable candidates for exploration in the design of new catalytic systems.

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole, and how are reaction conditions optimized?

A1. The compound can be synthesized via heterocyclic condensation reactions. A validated approach involves reacting substituted chlorobenzoyl chlorides with oxazole precursors under heterogeneous catalysis. For example:

- Step 1 : Equimolar amounts of a chlorobenzoyl chloride derivative and an oxazole intermediate are stirred in PEG-400 at 70–80°C with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst .

- Step 2 : Reaction progress is monitored via TLC. Post-reaction, the mixture is cooled, quenched with ice water, and purified via recrystallization in aqueous acetic acid.

- Optimization : Temperature control (70–80°C) minimizes side reactions, while PEG-400 enhances solubility and reaction efficiency .

Q. Q2. Which spectroscopic techniques are most reliable for structural characterization of this compound?

A2. Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, oxazole ring vibrations at 1600–1650 cm⁻¹) .

- ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) confirm substitution patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 100.57°, a = 9.3158 Å) .

Advanced Research Questions

Q. Q3. How can computational methods guide the optimization of this compound’s bioactivity?

A3. Density Functional Theory (DFT) and molecular docking are critical:

- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing trifluoromethyl group stabilizes the oxazole ring, enhancing electrophilic substitution .

- Docking Studies : Models interactions with biological targets (e.g., carbonic anhydrase IX or S1P1 receptors). Substituent modifications at the 4-chloro position improve binding affinity to hydrophobic pockets .

Q. Q4. What strategies resolve contradictions in bioactivity data across different assays?

A4. Discrepancies often arise from assay conditions or cellular models. Methodological solutions include:

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 24–72 hr incubations).

- Metabolic Stability Assays : Use liver microsomes to identify degradation pathways. For example, cytochrome P450-mediated oxidation of the oxazole ring may reduce potency in vivo .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for pathway analysis.

Q. Q5. How are regioselectivity challenges addressed during functionalization of the oxazole ring?

A5. Regioselectivity is controlled via:

- Directing Groups : Introducing electron-donating substituents (e.g., methoxy) at specific positions directs electrophilic attack to the 5-position of the oxazole .

- Metal Catalysis : Palladium-catalyzed C-H activation enables selective functionalization at the 2-position. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups .

Mechanistic and Application-Oriented Questions

Q. Q6. What is the hypothesized mechanism of action for this compound in cancer models?

A6. Preliminary studies suggest dual mechanisms:

Q. Q7. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

A7. SAR studies involve systematic substitutions and bioassays:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units) .

- Chloro Substituent : Removal reduces CA-IX affinity by >50%, confirming its role in target engagement .

- Oxazole Modifications : Replacing oxygen with sulfur (thiazole) decreases potency, highlighting the importance of the oxazole’s electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.